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molecular formula C9H11FO B1314314 3-(4-Fluorophenyl)propan-1-OL CAS No. 702-15-8

3-(4-Fluorophenyl)propan-1-OL

Cat. No. B1314314
M. Wt: 154.18 g/mol
InChI Key: PJSWZGHHUVINHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06303593B1

Procedure details

A mixture of 2.5 g (15 mmol) of 4-fluorocinnamic acid and 0.06 g of (PPh3)3RhCl (Wilkinson's catalyst) in 5 mL of Et3SiH was heated at 100° C. for 3 h. The reaction mixture was cooled to rt, and to it was added 20 mL of THF and 30 mL (30 mmol) of LiAlH4 (1 M in THF) and the reaction mixture was stirred at 40° C. for 3 h. The reaction mixture was cooled to rt and to it was successively added 3 mL of H2O, 3 mL of 15% KOH solution and 3 mL of H2O. The reaction mixture was filtered and the Al-salts were washed with ethyl acetate. The combined organic fraction was dried over MgSO4, filtered and the filtrate was concentrated. The residue was purified by chromatography (silica, hexanes: ethyl acetate, 4:1) to give 2.26 g of the title compound.
Quantity
2.5 g
Type
reactant
Reaction Step One
[Compound]
Name
(PPh3)3RhCl
Quantity
0.06 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
solvent
Reaction Step Four
Name
Quantity
3 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:12]=[CH:11][C:5]([CH:6]=[CH:7][C:8](O)=[O:9])=[CH:4][CH:3]=1.C1COCC1.[H-].[H-].[H-].[H-].[Li+].[Al+3].[OH-].[K+]>[SiH](CC)(CC)CC.O>[F:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:6][CH2:7][CH2:8][OH:9])=[CH:11][CH:12]=1 |f:2.3.4.5.6.7,8.9|

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
FC1=CC=C(C=CC(=O)O)C=C1
Name
(PPh3)3RhCl
Quantity
0.06 g
Type
reactant
Smiles
Name
Quantity
5 mL
Type
solvent
Smiles
[SiH](CC)(CC)CC
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
30 mL
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Step Three
Name
Quantity
3 mL
Type
reactant
Smiles
[OH-].[K+]
Step Four
Name
Quantity
3 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
3 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 40° C. for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to rt
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to rt and to it
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
WASH
Type
WASH
Details
the Al-salts were washed with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic fraction was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography (silica, hexanes: ethyl acetate, 4:1)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC1=CC=C(C=C1)CCCO
Measurements
Type Value Analysis
AMOUNT: MASS 2.26 g
YIELD: CALCULATEDPERCENTYIELD 97.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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